JC124 was developed through structural optimization of glyburide, an FDA-approved anti-diabetic drug. Unlike glyburide, which can cause hypoglycemia at high doses, JC124 selectively inhibits the NLRP3 inflammasome without significant side effects related to glucose metabolism. It is classified as a chemical drug targeting the NLRP3 inflammasome, specifically affecting its NACHT, LRR, and PYD domains.
The synthesis of JC124 involves a series of chemical reactions designed to modify the sulfonamide and benzamide moieties to enhance its inhibitory potency against the NLRP3 inflammasome. The process includes:
The molecular formula of JC124 is C17H19ClN2O4S. The compound features distinct structural elements that contribute to its function as an NLRP3 inhibitor:
The three-dimensional structure of JC124 allows it to effectively interact with the active sites of the NLRP3 inflammasome.
The synthesis pathway involves several key reactions:
JC124 acts primarily by inhibiting the activation of the NLRP3 inflammasome, which is responsible for initiating inflammatory responses in various diseases:
JC124 exhibits several notable physical and chemical properties:
These properties are crucial for its application in clinical settings.
JC124's primary applications include:
The ongoing research into JC124 highlights its potential as a therapeutic agent targeting chronic inflammatory conditions linked to NLRP3 activation. Further studies are warranted to explore its full therapeutic potential across various diseases.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: